molecular formula C5H13N B1586220 (S)-2-Methylbutylamine CAS No. 34985-37-0

(S)-2-Methylbutylamine

Cat. No. B1586220
CAS RN: 34985-37-0
M. Wt: 87.16 g/mol
InChI Key: VJROPLWGFCORRM-YFKPBYRVSA-N
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Description

(S)-2-Methylbutylamine, also known as isopentylamine, is an organic compound with the chemical formula C₅H₁₁N . It is a primary amine with a branched alkyl group attached to the nitrogen atom. The compound has a strong, ammonia-like odor and is commonly used in the synthesis of various chemicals and pharmaceuticals.





  • Synthesis Analysis

    The synthesis of (S)-2-Methylbutylamine can be achieved through several methods, including reductive amination of 2-methylbutanal or by reacting 2-methylbutyl chloride with ammonia. The choice of synthetic route depends on the desired enantiomer (S or R).





  • Molecular Structure Analysis

    The molecular structure of (S)-2-Methylbutylamine consists of a pentyl chain (four carbon atoms) with an amino group (NH₂) attached to the second carbon. The chiral center at the second carbon gives rise to the two enantiomers, (S)- and ®-2-Methylbutylamine.





  • Chemical Reactions Analysis

    (S)-2-Methylbutylamine can participate in various chemical reactions, including nucleophilic substitution, reductive amination, and acid-base reactions. It can form salts with acids, such as (S)-2-Methylbutylamine hydrochloride.





  • Physical And Chemical Properties Analysis



    • Physical Properties :

      • Colorless liquid

      • Boiling point: Approximately 102°C

      • Density: Approximately 0.75 g/cm³



    • Chemical Properties :

      • Soluble in water

      • Basic (alkaline) due to the amino group






  • Scientific Research Applications

    • Chiral Recognition in Supramolecular Chemistry : (S)-2-Methylbutylamine shows significant potential in enantiomeric discrimination within supramolecular chemistry. Research by Rekharsky et al. (2006) demonstrates that achiral cucurbiturils, when combined with (S)-2-Methylbutylamine, can discriminate enantiomers with up to 95% enantioselectivity in aqueous solutions. This is a landmark finding for chiral recognition in achiral systems (Rekharsky et al., 2006).

    • Antifouling Applications in Marine Environments : The compound has been identified in studies related to marine pollution, specifically in the context of antifouling compounds. Gough et al. (1994) conducted a survey on the presence of antifouling compounds, including (S)-2-Methylbutylamine, in southern England coastal waters, indicating its relevance in environmental studies (Gough et al., 1994).

    • DNA Interaction in Antitumor Research : Prokop et al. (2004) explored the role of (S)-2-Methylbutylamine in the modification of mammalian and plasmid DNAs by novel platinum compounds. These compounds, including (S)-2-Methylbutylamine, showed increased cytotoxicity in tumor cell lines, including those resistant to cisplatin. This research contributes to the understanding of new strategies in antitumor therapy (Prokop et al., 2004).

    • Food Safety and Flavoring Agents : A study by the Food Safety Commission of Japan (2019) evaluated (S)-2-Methylbutylamine as a flavoring agent in foods. The research concluded that the compound, along with other similar agents, poses no safety concern when used as flavorings in foods (Food Safety Commission of Japan, 2019).

    • Synthesis Methods in Chemical Research : Senthamarai et al. (2018) discussed a reductive amination process for the synthesis of N-methylated and N-alkylated amines, such as (S)-2-Methylbutylamine, using cobalt oxide nanoparticles. This highlights the compound's relevance in the development of new synthetic methods in chemistry (Senthamarai et al., 2018).

    • Role in Ehrlich Degradation and Fermented Foods : Granvogl et al. (2006) investigated the formation of amines, including 2-Methylbutylamine, during the thermal processing of cocoa, revealing insights into the pathways of the Strecker reaction. This research is significant in understanding flavor compound formation in fermented foods (Granvogl et al., 2006).

    Safety And Hazards



    • (S)-2-Methylbutylamine is flammable and should be handled with care.

    • It may cause skin and eye irritation.

    • Proper ventilation and personal protective equipment are recommended during handling.




  • Future Directions



    • Further research on the applications of (S)-2-Methylbutylamine in drug development.

    • Investigation into its potential as a chiral building block in organic synthesis.




    properties

    IUPAC Name

    (2S)-2-methylbutan-1-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H13N/c1-3-5(2)4-6/h5H,3-4,6H2,1-2H3/t5-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VJROPLWGFCORRM-YFKPBYRVSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC(C)CN
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC[C@H](C)CN
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H13N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID301311845
    Record name (S)-(-)-2-Methylbutylamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID301311845
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    87.16 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (S)-2-Methylbutylamine

    CAS RN

    34985-37-0
    Record name (S)-(-)-2-Methylbutylamine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=34985-37-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name (S)-2-Methylbutylamine, (-)-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034985370
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name (S)-(-)-2-Methylbutylamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID301311845
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name (S)-2-methylbutylamine
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.537
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name 2-METHYLBUTYLAMINE, (S)-
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8Q8RZF45X
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    87
    Citations
    EM Santangelo, PHG Zarbin, QB Cass… - Synthetic …, 2001 - Taylor & Francis
    The four stereoisomers of N-2′-methylbutyl-2-methylbutylamide, the sex pheromone of the longhorn beetle Migdolus fryanus, an economically important pest of sugarcane in South …
    Number of citations: 12 www.tandfonline.com
    MJO Anteunis, R Callens, M De Nitte… - Bulletin des Sociétés …, 1987 - Wiley Online Library
    A four‐step synthesis (45% total yield) of a mixture of chiral pure L‐isoleucine and D‐alloisoleucine is reported, via a route comprising anodic oxidation of suitable acylamide precursors…
    Number of citations: 9 onlinelibrary.wiley.com
    MV Rekharsky, H Yamamura, C Inoue… - Journal of the …, 2006 - ACS Publications
    For the first time, achiral cucurbiturils (CBs) were endowed with significant enantiomeric and distereomeric discrimination by incorporating a strong chiral binder. Calorimetric, nuclear …
    Number of citations: 127 pubs.acs.org
    C TRAIN, S ALDOSHIN - 2013 - researchgate.net
    We describe herein the synthesis of (rac)-or enantiopure (S)-(À)-(2-MeBu) N (Pr) 2MeI ammonium salts. These racemic and enantiopure ammonium salts were used as cationic …
    Number of citations: 0 www.researchgate.net
    Y Takahashi, M Ushio, T Kubota… - Journal of natural …, 2010 - ACS Publications
    Nine new sesquiterpenoid quinones, nakijiquinones J−R (1−9), have been isolated from three collections of Okinawan marine sponges of the family Spongiidae, and the structures and …
    Number of citations: 44 pubs.acs.org
    M Gruselle, Y Li, N Ovanesyan, V Makhaev, G Shilov… - Chirality, 2013 - Wiley Online Library
    We describe herein the synthesis of (rac)‐ or enantiopure (S)‐(−)‐(2‐MeBu)N(Pr) 2 MeI ammonium salts. These racemic and enantiopure ammonium salts were used as cationic …
    Number of citations: 12 onlinelibrary.wiley.com
    T Morita, I Tanaka, N Ryuda, M Ikari, D Ueno… - Heliyon, 2019 - cell.com
    To obtain biocontrol agents for suppression of food-deteriorating fungi during storage of agricultural products, bacteria producing volatile organic compounds (VOCs) with strong …
    Number of citations: 59 www.cell.com
    M Goodman, S Chen - Macromolecules, 1971 - ACS Publications
    Optically active poly [(S)-(+)-2-methylbutyl isocyanate] has been synthesized. The optically active polymer has inherently symmetric chromophores in the main chain which acquire …
    Number of citations: 88 pubs.acs.org
    WG Taylor, DD Vedres, JL Elder - Journal of Chromatography A, 1993 - Elsevier
    Mixtures from microgram-scale derivatizations of reference samples of (1R,3S)-cis-, (1S,3R)-cis-, (1R,3R)-trans- and (1S,3S)-trans-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane …
    Number of citations: 6 www.sciencedirect.com
    N Bonneau, G Chen, D Lachkar… - … A European Journal, 2017 - Wiley Online Library
    Guided by a “chemistry first” approach using molecular networking, eight new bright‐blue colored natural compounds, namely dactylocyanines A–H (3–10), were isolated from the …

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